molecular formula C14H17N5O3 B2500915 2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-39-8

2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2500915
CAS No.: 878735-39-8
M. Wt: 303.322
InChI Key: UEULWEPWAOLFAY-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with methyl groups and an oxobutan-2-yl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and oxobutan-2-yl groups.

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide in the presence of a nickel catalyst.

    Reduction: Sodium borohydride in an ethanol solvent.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trisubstituted Imidazoles: These compounds share a similar imidazole core but differ in their substitution patterns.

    Purine Derivatives: Other purine derivatives with different substituents can exhibit similar biological activities.

Uniqueness

2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4,7-trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-7-6-18-10-11(16(4)14(22)17(5)12(10)21)15-13(18)19(7)8(2)9(3)20/h6,8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEULWEPWAOLFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C(=O)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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